N,N,N-trimethyl-sphingosine (TMS; CAS 133561-52-1) is a synthetic, permanently charged quaternary ammonium derivative of the naturally occurring lipid sphingosine. In lipid signaling research and biopharmaceutical development, it is primarily procured as a highly potent, cell-permeable inhibitor of Protein Kinase C (PKC) and a modulator of transmembrane signaling. Unlike unmethylated sphingosine or N-acylated ceramides, TMS possesses a stable cationic headgroup that fundamentally alters its membrane partitioning and aqueous solubility. This structural modification makes TMS a critical procurement choice for biochemical assays and in vivo models requiring stable aqueous formulations to investigate neutrophil respiratory burst, platelet aggregation, and ischemia/reperfusion injury without the confounding metabolic recycling typical of standard sphingoid bases [1].
Substituting TMS with its closest in-class analog, N,N-dimethylsphingosine (DMS), or unsubstituted sphingosine compromises both assay reproducibility and target specificity. Because DMS is a tertiary amine, its protonation state fluctuates with physiological pH, leading to inconsistent aqueous solubility and variable liposomal encapsulation efficiency, whereas the quaternary ammonium structure of TMS ensures a permanent positive charge that yields highly stable aqueous solutions [1]. Furthermore, while DMS acts primarily as a competitive inhibitor of Sphingosine Kinase (SphK) and strongly induces apoptosis in carcinoma cell lines, TMS is a significantly more potent inhibitor of PKC and exhibits minimal apoptotic induction [2]. Procuring DMS or crude sphingosine in place of TMS will therefore confound PKC-specific signaling studies with off-target cell death, SphK inhibition, and formulation instability.
The formulation of lipophilic sphingoid bases for biological assays is notoriously difficult, often requiring harsh solvents or complex carrier proteins. The quaternary ammonium structure of TMS provides a permanent cationic charge, fundamentally altering its hydration dynamics compared to the tertiary amine DMS. Studies demonstrate that TMS yields a significantly more stable aqueous solution than DMS, directly translating to higher reproducibility in both liposomal encapsulation and direct aqueous dosing [1]. When evaluating in vivo biodistribution, liposomal TMS demonstrated higher accumulation in target tissues and a longer circulation half-life compared to free formulations, avoiding the precipitation and variable bioavailability that plague DMS and unsubstituted sphingosine [1].
| Evidence Dimension | Aqueous formulation stability and in vivo reproducibility |
| Target Compound Data | TMS maintains a permanent cationic charge, yielding highly stable aqueous solutions and reproducible in vivo biodistribution. |
| Comparator Or Baseline | DMS (tertiary amine) and Sphingosine, which exhibit pH-dependent solubility, lower aqueous stability, and variable assay reproducibility. |
| Quantified Difference | TMS provides superior aqueous stability and longer circulation half-life without requiring complex solvent carriers. |
| Conditions | Aqueous buffer preparations and in vivo liposomal biodistribution assays. |
Procuring TMS eliminates the solubility bottlenecks and precipitation risks associated with DMS, ensuring consistent dosing and reproducible data in complex biological models.
While both DMS and TMS are N-methylated sphingosine derivatives, their kinase inhibition profiles diverge significantly. Head-to-head enzymatic assays establish that TMS exerts a much stronger inhibitory effect on Protein Kinase C (PKC) activity than both DMS and unsubstituted sphingosine[1]. While DMS is widely utilized as a competitive inhibitor of Sphingosine Kinase (SphK) with an IC50 of approximately 5.0 μM, TMS functions as a highly potent PKC inhibitor[1]. This differential potency is critical for researchers attempting to isolate PKC-dependent pathways—such as leukocyte migration and platelet aggregation—from SphK-dependent signaling.
| Evidence Dimension | Inhibitory potency against Protein Kinase C (PKC) |
| Target Compound Data | TMS demonstrates highly potent inhibition of PKC activity. |
| Comparator Or Baseline | DMS and unsubstituted sphingosine. |
| Quantified Difference | TMS is a significantly stronger PKC inhibitor than DMS, whereas DMS functions primarily as an SphK inhibitor. |
| Conditions | In vitro kinase activity assays and intact platelet signaling models. |
Buyers targeting PKC-dependent transmembrane signaling must select TMS over DMS to achieve maximum inhibitory potency and avoid confounding SphK-driven effects.
A major limitation of using sphingosine or DMS in cellular assays is their strong propensity to induce apoptosis, which can mask the primary signaling endpoints being studied. In human colonic carcinoma cells (e.g., HT29, HRT18, MKN74), the addition of DMS induces apoptosis in over 50% of the cell population, and unsubstituted sphingosine induces apoptosis in up to 90% of human leukemic cell lines[1]. In stark contrast, these same cell lines are weakly or completely insensitive to apoptosis induction by TMS under identical conditions [1]. This fundamental difference allows TMS to be used at physiologically relevant concentrations to study cellular signaling without triggering rapid, confounding cell death.
| Evidence Dimension | Apoptosis induction in human carcinoma cells |
| Target Compound Data | TMS induces weak or no apoptosis in colonic carcinoma cell lines. |
| Comparator Or Baseline | DMS (>50% apoptosis) and Sphingosine (up to 90% apoptosis in leukemic cells). |
| Quantified Difference | TMS exhibits a >50% reduction in apoptotic induction compared to DMS in matched cell lines. |
| Conditions | Human colonic carcinoma and leukemic cell lines treated with 20 μM of the respective sphingoid bases for 6 hours. |
For researchers studying non-lethal cellular processes like migration or aggregation, TMS is the only viable choice among methylated sphingosines because it does not confound results with rapid apoptosis.
TMS exhibits highly specific translational utility in models of tumor metastasis and vascular injury. In comparative in vivo studies using murine B16 melanoma models, TMS demonstrated a profound inhibitory effect on tumor cell-dependent platelet aggregation and subsequent lung colonization [1]. Crucially, the inhibition of melanoma metastasis by TMS is obvious at lower doses compared to the tumor growth inhibition produced by DMS[1]. This enhanced efficacy is attributed to the superior ability of TMS to block PKC-dependent transmembrane signaling and platelet activation, making it a highly efficient pharmacological tool for vascular and oncological research.
| Evidence Dimension | Inhibition of metastatic lung colonization and platelet aggregation |
| Target Compound Data | TMS effectively blocks metastasis at low doses. |
| Comparator Or Baseline | DMS and unsubstituted sphingosine. |
| Quantified Difference | TMS achieves obvious inhibition of metastasis at lower in vivo doses than DMS, while unsubstituted sphingosine shows no significant inhibitory effect. |
| Conditions | In vivo syngeneic C57BL/6 mice models injected with B16/BL6 melanoma cells. |
Procuring TMS provides a more potent, lower-dose therapeutic model for studying the blockade of platelet-tumor cell interactions compared to standard DMS.
Due to its superior PKC inhibitory potency and stable aqueous solubility, TMS is the optimal reagent for isolating PKC pathways in platelets and neutrophils without requiring harsh solvent formulations[3].
Because TMS does not induce the rapid apoptosis seen with DMS, it is highly suited for ex vivo and in vivo models of myocardial I/R injury, where it effectively attenuates reperfusion damage and neutrophil transendothelial migration [1].
TMS is the preferred sphingolipid analog for studying the blockade of tumor cell-induced platelet aggregation, offering reproducible anti-metastatic effects at lower doses than DMS in murine melanoma models [2].